molecular formula C4H7ClO3S B3034106 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide CAS No. 1378464-10-8

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide

Cat. No.: B3034106
CAS No.: 1378464-10-8
M. Wt: 170.62 g/mol
InChI Key: JQXQMWFXAIUQON-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a dioxathiolane ring with a chloroethyl substituent

Mechanism of Action

Target of Action

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide, also known as Cyclophosphamide , is primarily used as a chemotherapy agent and to suppress the immune system . It is used to treat various types of cancer including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . The primary targets of this compound are rapidly dividing cells, such as cancer cells .

Mode of Action

Cyclophosphamide belongs to the alkylating agent and nitrogen mustard family of medications . It is believed to work by interfering with the duplication of DNA and the creation of RNA . This interference prevents the cancer cells from dividing and growing, thereby slowing or stopping the growth of cancer.

Biochemical Pathways

The main active metabolite of Cyclophosphamide is 4-hydroxycyclophosphamide . Most of the 4-hydroxycyclophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to make carboxyphosphamide . This process disrupts the normal cellular pathways, leading to the acquisition of tumoral capabilities .

Pharmacokinetics

Cyclophosphamide is well absorbed when taken orally, with a bioavailability of over 75% . It is metabolized in the liver and has a half-life of 3-12 hours . The compound is excreted through the kidneys . The metabolism of Cyclophosphamide results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration .

Result of Action

The result of Cyclophosphamide’s action is the slowing or stopping of cancer cell growth . It can also lead to several side effects, including low white blood cell counts, loss of appetite, vomiting, hair loss, and bleeding from the bladder . Other severe side effects include an increased future risk of cancer, infertility, allergic reactions, and pulmonary fibrosis .

Action Environment

The efficacy and stability of Cyclophosphamide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and action. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action and efficacy .

Safety and Hazards

Cyclophosphamide is a teratogen, a substance capable of interfering with the development of an embryo or fetus that may lead to birth defects or developmental malformations . All chemicals, including teratogens, can be handled safely but some require more care in handling than others .

Biochemical Analysis

Biochemical Properties

Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6 . The cytotoxic effect of Cyclophosphamide is caused by alkylation reaction of these drugs with DNA and proteins inhibiting the cell proliferation .

Cellular Effects

Cyclophosphamide has been shown to have a profound impact on various types of cells and cellular processes . As a chemotherapy agent, it is used to treat lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . It is also used to suppress the immune system in conditions like nephrotic syndrome, granulomatosis with polyangiitis, and following organ transplant .

Molecular Mechanism

Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It cross-links DNA, causes strand breakage, and induces mutations . Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity .

Temporal Effects in Laboratory Settings

The effects of Cyclophosphamide can change over time in laboratory settings . It is used in esterification reactions for cyclic phosphate synthesis, also reacts with phenyl grignard reagents

Dosage Effects in Animal Models

The effects of Cyclophosphamide can vary with different dosages in animal models . High doses can lead to haematological toxicity, neurotoxicity and nephrotoxicity

Metabolic Pathways

Cyclophosphamide is involved in several metabolic pathways . It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide typically involves the reaction of 2-chloroethanol with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxathiolane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.

    Substitution: The chloroethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives

Scientific Research Applications

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.

    Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide include:

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.

    Melphalan: Another chemotherapeutic agent with structural similarities.

    Ifosfamide: A compound used in cancer treatment with a related mechanism of action.

Uniqueness

What sets this compound apart from these similar compounds is its unique dioxathiolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(2-chloroethyl)-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-2-1-4-3-7-9(6)8-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXQMWFXAIUQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)O1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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